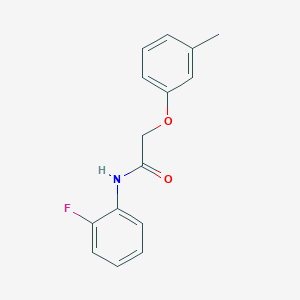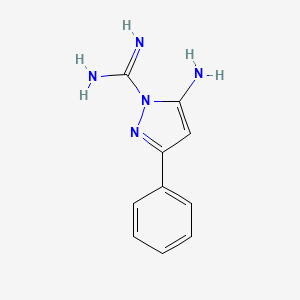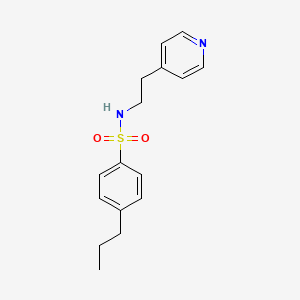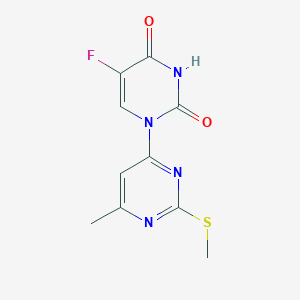![molecular formula C16H12BrN3O B5569316 1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BQ-123 and is a selective endothelin A (ETA) receptor antagonist.
科学的研究の応用
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various methods, demonstrating the versatility and reactivity of these compounds in forming complex structures with potential applications in medicinal chemistry and materials science. For example, Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for synthesizing hexahydropyrazoloquinolinones and pyrazoloquinazolinones, highlighting the ability to tune chemical reactions to yield specific tricyclic condensation products. This methodological versatility underscores the compound's utility in creating diverse molecular frameworks for further exploration in pharmaceuticals and materials (Chebanov et al., 2008).
Biological Activities
The quinazoline nucleus is embedded in various biologically active compounds, including alkaloids, drugs, antibiotics, and agrochemicals. Hiral S. Tailor (2012) synthesized novel heterocyclic compounds derived from 6-Bromo-2-phenyl-4-H-3,1-benzoxazin-4-one, demonstrating antimicrobial properties. This work underscores the potential of quinazoline derivatives in contributing to the development of new antimicrobial agents (Hiral S. Tailor, 2012).
Mechanochemical Synthesis
Recent studies have explored solvent-free mechanochemical methods to synthesize quinazoline derivatives, further broadening the scope of their synthesis and potential applications. Shyamal Kanti Bera et al. (2022) used 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones, showcasing an environmentally friendly approach to generating these compounds (Shyamal Kanti Bera et al., 2022).
Anticancer and Antimicrobial Potentials
Quinazoline derivatives have shown promise in anticancer and antimicrobial applications. Antypenko et al. (2012) described the heterocyclization of 5-(2-aminophenyl)-1H-tetrazole leading to tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, which exhibited significant antibacterial, antifungal, and antitumor activities, highlighting the therapeutic potential of quinazoline-based compounds (Antypenko et al., 2012).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While quinazoline derivatives are known for their biological activities, the specific safety and hazard information for “1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” is not available in the retrieved sources .
将来の方向性
Given the diverse biological activities of quinazoline derivatives, future research could focus on exploring the potential applications of “1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” in various fields such as medicine, biology, and pesticides . Additionally, further studies could investigate the specific synthesis process, chemical reactions, mechanism of action, and safety profile of this compound.
特性
IUPAC Name |
1-[3-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10(21)11-3-2-4-13(7-11)20-16-14-8-12(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLSKRHPNIUXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)
![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)
![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)
![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)


![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
